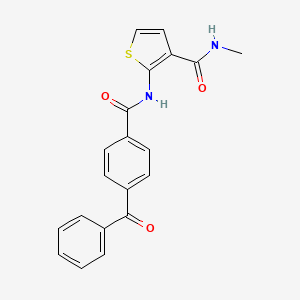

2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(4-benzoylbenzoyl)amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-21-19(25)16-11-12-26-20(16)22-18(24)15-9-7-14(8-10-15)17(23)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMCVRRVJZBYAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly nature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recoverable catalysts and low reaction times, are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzoylbenzamido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the thiophene ring, while substitution reactions may introduce new functional groups at the benzoylbenzamido moiety.

Scientific Research Applications

2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.

Industry: It is used in the development of novel materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with voltage-gated sodium channels and L-type calcium channels at high concentrations . These interactions can modulate the activity of these channels, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Key Observations :

Key Observations :

- The target compound likely requires amide coupling (e.g., benzoylation) and carboxamide functionalization, similar to methods in and .

- Yields for benzothiazole derivatives () vary significantly (37–70%), suggesting sensitivity to substituent electronic effects.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Biological Activity

The compound 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant findings.

Chemical Structure and Properties

The chemical structure of 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 312.38 g/mol

This compound features a thiophene ring, which is known for its diverse biological activities, along with an amide linkage that may influence its pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide exhibit significant antitumor properties. For instance, research on related compounds has shown promising results against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).

- Assays Conducted : MTS cytotoxicity assays and BrdU proliferation assays were utilized to evaluate the efficacy of these compounds.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC (μM) in 2D Assay | IC (μM) in 3D Assay |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 9.31 ± 0.78 |

These findings suggest that derivatives with similar structures may inhibit tumor growth effectively, with varying degrees of cytotoxicity towards healthy cells.

Antimicrobial Activity

In addition to antitumor effects, the compound's potential antimicrobial properties have been explored. Studies have assessed its activity against both Gram-positive and Gram-negative bacteria, as well as eukaryotic model organisms such as Saccharomyces cerevisiae.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

| Saccharomyces cerevisiae | TBD |

The specific MIC values are yet to be determined for this compound, but preliminary results indicate that it may possess significant antimicrobial properties.

Case Studies and Research Findings

- Study on Structural Variants : A comparative analysis of various structural analogs demonstrated that modifications to the benzamide moiety significantly impacted both antitumor and antimicrobial activities.

- Mechanism of Action : Investigations into the mechanism revealed that some derivatives bind to DNA within the minor groove, potentially inhibiting replication and transcription processes essential for cancer cell survival.

- Synergistic Effects : Some studies suggest that combining this compound with established chemotherapeutics could enhance efficacy while reducing side effects.

Q & A

Q. What are the key considerations for designing a multi-step synthesis of 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide?

- Methodological Answer : Synthesis requires optimization of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Exothermic steps (e.g., amide coupling) may require cooling to prevent side reactions .

- Catalysts : Use coupling agents like HATU or EDCl for efficient benzamido bond formation .

- Purification : Employ column chromatography or recrystallization to isolate high-purity intermediates (≥95% by HPLC) .

Q. How can structural ambiguities in 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide be resolved experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ ~2.8–3.2 ppm) and confirm carbonyl (C=O) signals .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 407.12) and isotopic patterns .

- IR Spectroscopy : Identify functional groups (amide I/II bands ~1650 cm⁻¹) .

Advanced Research Questions

Q. How to design in vitro assays to evaluate the biological activity of 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide?

- Methodological Answer :

- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzothiophene derivatives in showed kinase inhibition).

- Dose-response curves : Use IC50/EC50 values (e.g., 0.1–10 μM range) with controls like staurosporine .

- Cellular assays : Assess cytotoxicity (MTT assay) and specificity (counter-screening against non-target cells) .

Q. How to address contradictory data in biological activity across different assay systems?

- Methodological Answer :

- Assay validation : Compare orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Solubility checks : Verify compound stability in assay buffers (e.g., DMSO concentration ≤0.1%) .

- Metabolic interference : Use liver microsomes to assess CYP450-mediated degradation .

Q. What computational strategies can predict the interaction of 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses in target pockets (e.g., ATP-binding sites) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å) .

- QSAR modeling : Corrogate substituent effects (e.g., benzoyl vs. methoxy groups) on activity .

Q. How to elucidate the degradation pathways of 2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions .

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed amide bonds) and propose pathways .

- Accelerated stability studies : Monitor compound integrity at 40°C/75% RH for 4 weeks (ICH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.